3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole
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Overview
Description
3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is a heterocyclic compound characterized by the presence of a nitro group and a dimethoxyethyl substituent on an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole typically involves the reaction of 2,2-dimethoxyethanol with a suitable nitro-substituted oxazole precursor. One common method involves the nitration of 2,2-dimethoxyethyl oxazole under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid as nitrating agents, and the reaction is typically carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole undergoes various chemical reactions, including:
Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, and mild heating conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic catalysts, depending on the specific cyclization reaction being performed.
Major Products Formed
Scientific Research Applications
3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes such as signal transduction and metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole .
- Imidazo[1,2-a]quinoxalines .
- Dolutegravir derivatives bearing 1,2,3-triazole moieties .
Uniqueness
3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is unique due to its specific combination of a nitro group and a dimethoxyethyl substituent on an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87149-76-6 |
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Molecular Formula |
C7H10N2O5 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O5/c1-12-7(13-2)3-5-6(9(10)11)4-14-8-5/h4,7H,3H2,1-2H3 |
InChI Key |
IZBCWXMBWRDFFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=NOC=C1[N+](=O)[O-])OC |
Origin of Product |
United States |
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